N,N'-dicyclohexylpentanediamide
Description
N,N'-Dicyclohexylpentanediamide is a diamide derivative characterized by a pentanediamide backbone (five-carbon chain with two amide groups) substituted with cyclohexyl groups on both nitrogen atoms. Cyclohexyl groups confer steric bulk and hydrophobicity, which may influence solubility, thermal stability, and reactivity . Such diamides are often explored in polymer chemistry, pharmaceutical intermediates, or as ligands in coordination chemistry due to their ability to form hydrogen bonds and chelate metal ions.
Properties
Molecular Formula |
C17H30N2O2 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N,N//'-dicyclohexylpentanediamide |
InChI |
InChI=1S/C17H30N2O2/c20-16(18-14-8-3-1-4-9-14)12-7-13-17(21)19-15-10-5-2-6-11-15/h14-15H,1-13H2,(H,18,20)(H,19,21) |
InChI Key |
JUCPCSUERQHDQB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)NC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of N,N'-dicyclohexylpentanediamide with structurally related diamides:
Key Observations:
- Substituent Effects: Cyclohexyl vs. Butyl: Cyclohexyl groups in this compound introduce greater steric hindrance and rigidity compared to the flexible butyl chains in tetrabutylpentanediamide. This difference may reduce solubility in polar solvents but enhance thermal stability. Aromatic vs. Functional Group Diversity: Hydroxy and thiadiazole groups in ’s derivatives suggest enhanced biological activity or metal-binding capabilities, contrasting with the simpler cyclohexyl/butyl analogs.
Physicochemical Properties
- Solubility: Cyclohexyl-substituted diamides are likely less water-soluble than their butyl or hydroxy-containing counterparts due to increased hydrophobicity. Hydroxy groups (e.g., in ’s compound) improve solubility in polar solvents like ethanol or DMSO.
- Thermal Stability :
- Bulky cyclohexyl groups may enhance thermal stability by restricting molecular motion, whereas smaller substituents (e.g., methyl or butyl) lower melting points.
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